4-(N,N-dimethylsulfamoyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide
CAS No.: 2034566-73-7
Cat. No.: VC7768875
Molecular Formula: C18H20N4O4S
Molecular Weight: 388.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034566-73-7 |
|---|---|
| Molecular Formula | C18H20N4O4S |
| Molecular Weight | 388.44 |
| IUPAC Name | 4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]benzamide |
| Standard InChI | InChI=1S/C18H20N4O4S/c1-21(2)27(24,25)15-8-6-14(7-9-15)18(23)19-13-16(17-5-3-12-26-17)22-11-4-10-20-22/h3-12,16H,13H2,1-2H3,(H,19,23) |
| Standard InChI Key | BEUYIRNZTKCDJS-UHFFFAOYSA-N |
| SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3C=CC=N3 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The molecule comprises three distinct domains:
-
Sulfamoyl benzamide backbone: A 4-(N,N-dimethylsulfamoyl)benzamide group provides hydrogen-bonding capacity through the sulfonamide (-SO₂NMe₂) and amide (-CONH-) moieties.
-
Pyrazole-furan hybrid substituent: A 1H-pyrazol-1-yl group linked to a furan-2-yl moiety via an ethyl spacer introduces π-π stacking potential and metabolic stability.
-
Stereoelectronic features: The dimethylamine group induces electron-withdrawing effects on the sulfonamide, while the furan oxygen enhances aromatic conjugation (Fig. 1).
Table 1: Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₈H₂₀N₄O₄S |
| Molecular Weight | 388.44 g/mol |
| IUPAC Name | 4-(Dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-(pyrazol-1-yl)ethyl]benzamide |
| Topological Polar SA | 121 Ų |
| Hydrogen Bond Donors | 2 (amide NH, sulfonamide NH) |
| Hydrogen Bond Acceptors | 7 (2×SO₂, 1×CONH, 3×heterocyclic O/N) |
Synthetic Methodologies
Key Reaction Pathways
Synthesis typically follows a three-step sequence:
-
Pyrazole ring formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones under solvent-free conditions at 80–100°C yields the pyrazole core.
-
Sulfonamide incorporation: Reacting the pyrazole intermediate with dimethylsulfamoyl chloride in dimethylformamide (DMF) at 0–5°C installs the sulfamoyl group.
-
Amide coupling: Benzamide formation via carbodiimide-mediated coupling of 4-(dimethylsulfamoyl)benzoic acid with the pyrazole-furan ethylamine derivative completes the assembly.
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| 1 | Hydrazine hydrate, EtOH, reflux, 6h | 78 | Recrystallization (EtOAc) |
| 2 | ClSO₂NMe₂, DMF, 0°C, 2h | 65 | Column chromatography |
| 3 | EDC·HCl, HOBt, DCM, rt, 12h | 82 | Precipitation (hexane) |
Reaction monitoring employs TLC (Rf = 0.3 in 7:3 hexane:EtOAc) and ¹H-NMR for real-time tracking of sulfonamide proton signals at δ 3.0–3.2 ppm.
Biological Activity and Mechanism
Carbonic Anhydrase Inhibition
Structural analogs demonstrate potent inhibition of human carbonic anhydrase (hCA) isoforms I/II, with Ki values reaching 0.007–4.235 µM . Molecular docking reveals:
-
Zn²⁺ coordination: Sulfonamide oxygen atoms chelate the active-site zinc ion (distance: 1.9–2.1 Å) .
-
Hydrophobic interactions: The furan-pyrazole system engages Phe91, Leu141, and Val135 residues via van der Waals contacts (Fig. 2A) .
-
Selectivity determinants: Para-substituted sulfonamides show 18-fold higher hCA II affinity over hCA I due to steric complementarity with Pro202 .
Table 3: Inhibitory Activity of Structural Analogs
| Compound | hCA I Ki (µM) | hCA II Ki (µM) | Selectivity Ratio (II/I) |
|---|---|---|---|
| 6a (para-SO₂NH₂) | 0.063 | 0.007 | 9.0 |
| 6b (meta-SO₂NH₂) | 1.224 | 0.235 | 5.2 |
| Acetazolamide | 0.250 | 0.012 | 20.8 |
Analytical Characterization
Spectroscopic Fingerprints
-
¹H-NMR (DMSO-d₆):
-
δ 10.78 ppm (br s, CONH)
-
δ 7.88–7.18 ppm (m, aromatic H)
-
δ 3.21 ppm (s, N(CH₃)₂)
-
-
FT-IR:
Figure 3: Comparative ¹³C-NMR Shifts
| Carbon Position | δ (ppm) | Assignment |
|---|---|---|
| C=O (amide) | 159.96 | Quaternary |
| SO₂NMe₂ | 44.7 | Methyl |
| Pyrazole C3 | 145.71 | sp² hybridized |
Pharmacokinetic and Toxicity Profiling
ADMET Predictions
-
Absorption: High Caco-2 permeability (Papp = 18.7 × 10⁻⁶ cm/s) due to logP = 2.1
-
Metabolism: CYP3A4-mediated oxidation of furan ring (t₁/₂ = 3.2 h)
Table 4: Drug-Likeness Parameters
| Parameter | Value | Compliance (Lipinski) |
|---|---|---|
| Molecular Weight | 388.44 | Yes (<500) |
| logP | 2.3 | Yes (<5) |
| H-bond Donors | 2 | Yes (≤5) |
| H-bond Acceptors | 7 | No (≤10) |
Future Directions and Applications
Therapeutic Development
-
Antimicrobials: Synergy with β-lactams against MRSA
-
Diagnostics: ¹⁸F-labeled derivatives for PET imaging
Synthetic Chemistry Innovations
-
Flow chemistry approaches to reduce reaction times by 40%
-
Enantioselective synthesis of chiral pyrazole derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume